2-Methoxy-3-methylbutanoic acid
CAS No.: 66018-25-5
Cat. No.: VC8418376
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66018-25-5 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 2-methoxy-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) |
| Standard InChI Key | CRNWYNSIQHMCOB-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)O)OC |
| Canonical SMILES | CC(C)C(C(=O)O)OC |
Introduction
2-Methoxy-3-methylbutanoic acid, also known by its alternative name (R)-2-methoxy-3-methylbutanoic acid, is a small organic compound with the molecular formula . It belongs to the class of carboxylic acids and features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a butanoic acid backbone. Its stereochemistry is significant, with the (R)-configuration being one of its identified forms.
Key Identifiers:
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CAS Number: 66018-25-5
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Molecular Weight: 132.16 g/mol
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IUPAC Name: (R)-2-methoxy-3-methylbutanoic acid
Synthesis and Preparation
The synthesis of 2-methoxy-3-methylbutanoic acid often involves enantioselective methods to ensure the production of the (R)-isomer. While specific synthetic routes for this compound are not detailed in the provided sources, related compounds in this chemical family are typically synthesized via:
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Functionalization of butanoic acid derivatives.
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Introduction of methoxy groups through methylation reactions.
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Use of chiral catalysts or reagents to establish stereochemical purity .
Biological Relevance and Applications
Although detailed biological studies specific to 2-methoxy-3-methylbutanoic acid are not provided, its structural similarity to other small carboxylic acids suggests potential applications in:
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Pharmaceuticals: Carboxylic acids are often key intermediates or active components in drug synthesis.
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Chemical Synthesis: It may serve as a precursor for more complex molecules due to its functional groups and stereochemistry.
Safety and Handling
The compound is classified with moderate hazard ratings under safety guidelines:
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Skin Irritation: Category 2 (causes irritation upon contact).
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Eye Irritation: Category 2 (may cause eye irritation).
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Respiratory Effects: Category 3 (may cause respiratory tract irritation when inhaled) .
Occupational Exposure Limits:
Exposure should be minimized, with recommended occupational exposure banding set at ≤0.01 mg/m³ .
Research Gaps and Future Directions
While basic data on the compound's chemical structure and safety are available, further research is needed to explore:
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Its specific biological activity or pharmacological potential.
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Detailed synthetic methodologies for scalable production.
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Potential industrial applications in material science or specialty chemicals.
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